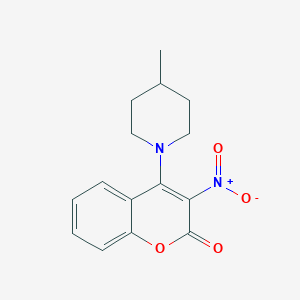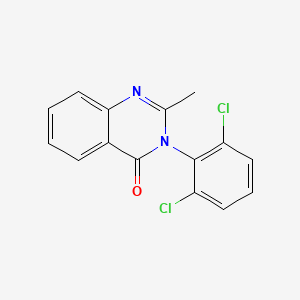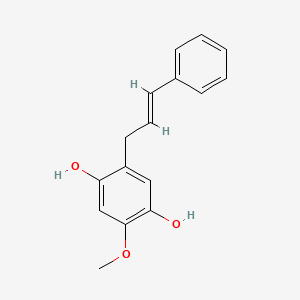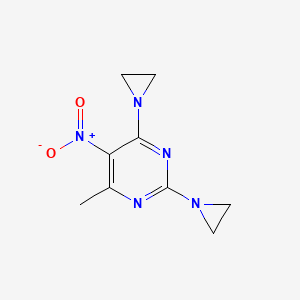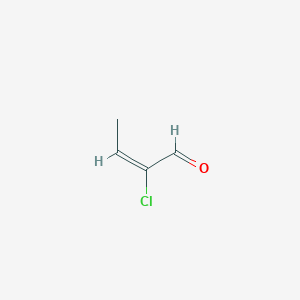
a-Chlorocrotonaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Chlorocrotonaldehyde: is a chlorine-containing organic compound that has garnered attention due to its unique chemical properties and potential applications. It is an unsaturated aldehyde with the chemical formula C4H5ClO. This compound is particularly notable for its role in atmospheric chemistry and its potential use as a marker for chlorine atom reactions in urban coastal areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: a-Chlorocrotonaldehyde can be synthesized through the reaction of 1-acetoxy-1,3-butadiene with chlorine gas. This reaction is typically carried out at room temperature in the presence or absence of nitrogen oxides . Another method involves the direct chlorination of acetaldehyde or paraldehyde, followed by further chlorination steps .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of crotonaldehyde. This process requires precise control of reaction conditions to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: a-Chlorocrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols and amines can react with this compound under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine-substituted crotonaldehydes.
Applications De Recherche Scientifique
a-Chlorocrotonaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various compounds.
Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of synthetic rubber and other industrial chemicals
Mécanisme D'action
The mechanism of action of a-Chlorocrotonaldehyde involves its reactivity with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is due to the presence of the chlorine atom and the aldehyde group, which make the compound highly reactive towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
Crotonaldehyde: Similar in structure but lacks the chlorine atom.
Chloromethyl vinyl ketone: Another chlorine-containing compound with similar reactivity.
Methacrolein: An unsaturated aldehyde with similar chemical properties.
Uniqueness: a-Chlorocrotonaldehyde is unique due to its specific reactivity patterns and its role as a marker for chlorine atom chemistry in urban coastal areas. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
55947-16-5 |
|---|---|
Formule moléculaire |
C4H5ClO |
Poids moléculaire |
104.53 g/mol |
Nom IUPAC |
(E)-2-chlorobut-2-enal |
InChI |
InChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3/b4-2+ |
Clé InChI |
GMUIHGWBQIUCST-DUXPYHPUSA-N |
SMILES isomérique |
C/C=C(\C=O)/Cl |
SMILES canonique |
CC=C(C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
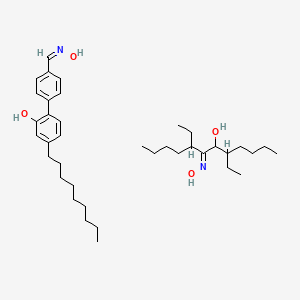
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
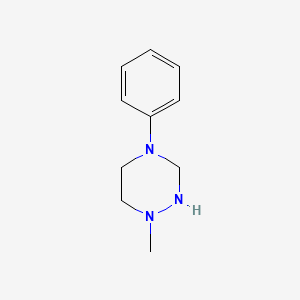

![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
